2,2'-Ethylidenebis(4,6-di-tert-butylphenol)

antioxidant mechanism bond dissociation enthalpy phenoxyl radical stability

Generic hindered phenols often fail under high-temperature processing, causing premature polymer degradation. This ortho-bisphenol antioxidant addresses that failure with a unique intramolecular hydrogen bond mechanism, accelerating peroxyl radical trapping beyond para-bisphenol capabilities. - High thermal stability (mp 162-164°C, bp ~465°C) minimizes evaporative loss during extrusion of ABS, PA, and PU. - Proven synergy with thiosynergists extends long-term thermal aging in automotive PP components. - Key component in ternary blends for Cr-catalyzed HDPE, preventing discoloration where generic antioxidants fail.

Molecular Formula C30H46O2
Molecular Weight 438.7 g/mol
CAS No. 35958-30-6
Cat. No. B1294883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Ethylidenebis(4,6-di-tert-butylphenol)
CAS35958-30-6
Molecular FormulaC30H46O2
Molecular Weight438.7 g/mol
Structural Identifiers
SMILESCC(C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O
InChIInChI=1S/C30H46O2/c1-18(21-14-19(27(2,3)4)16-23(25(21)31)29(8,9)10)22-15-20(28(5,6)7)17-24(26(22)32)30(11,12)13/h14-18,31-32H,1-13H3
InChIKeyDXCHWXWXYPEZKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-Ethylidenebis(4,6-di-tert-butylphenol): Hindered Bisphenol Antioxidant for Polymers and Adhesives


2,2'-Ethylidenebis(4,6-di-tert-butylphenol) (CAS 35958-30-6), also known as Isonox 129, Vanox 1290, or Anox 29, is a sterically hindered bisphenol primary antioxidant. This compound belongs to the class of phenolic antioxidants that function as radical scavengers to inhibit thermo-oxidative degradation in organic polymers . It is characterized by a high molecular weight of 438.7 g/mol and a crystalline solid form with a melting point of 162-164 °C [1]. Its structure consists of two 2,4-di-tert-butylphenol moieties linked by an ethylidene bridge, providing both high thermal stability and compatibility with a wide range of polymers, including polystyrene, ABS, PVC, polyamides, polyurethanes, and various elastomers . The compound is supplied as a white to off-white free-flowing powder and is listed on multiple global chemical inventories [2].

1
Antioxidant Mechanism Sterically hindered bisphenol primary antioxidant; radical-scavenging via H-atom donation
2
Polymer Compatibility Reported fit for PS, ABS, PVC, polyamides, polyurethanes, and diverse elastomer systems
3
Thermal Profile High molecular weight and elevated melting range support high-temperature compounding processes

Why 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) Outperforms Generic Substitutes


Not all hindered bisphenol antioxidants are interchangeable. Substituting 2,2'-ethylidenebis(4,6-di-tert-butylphenol) with a generic alternative, such as a para-substituted bisphenol or a lower-molecular-weight phenol, often results in a significant drop in antioxidant efficiency and thermal stability. The critical differentiator lies in its ortho-bisphenol (o-bisphenol) architecture, which enables the formation of a stabilizing intramolecular hydrogen bond between the residual hydroxyl group and the phenoxyl radical center upon hydrogen atom donation [1]. This unique feature, absent in para-bisphenols, reduces the O-H bond dissociation enthalpy (BDE) and dramatically accelerates the rate of peroxyl radical trapping [1]. Consequently, a simple one-to-one replacement can compromise the long-term thermal aging performance of the final product, leading to premature discoloration, viscosity shifts, or mechanical failure in demanding applications.

Target Feature
Ortho-bisphenol architecture enables intramolecular H-bonding that stabilizes the phenoxyl radical after H-atom donation
Substitute Risk
Para-bisphenol analogs lack this geometry; reported kinetic rate may shift by an order of magnitude despite similar thermodynamic BDE
Target Feature
High molecular weight and boiling point (~465 °C) limit evaporative loss during extrusion and molding
Substitute Risk
Lower-molecular-weight phenolics such as BHT (bp 265 °C) may volatilize, reducing long-term thermal aging protection in the matrix

2,2'-Ethylidenebis(4,6-di-tert-butylphenol): Quantitative Comparison with Bisphenol Analogs


O-H Bond Dissociation Enthalpy: Ortho- vs. Para-Bisphenol

The O-H bond dissociation enthalpy (BDE) is a primary thermodynamic driver of radical scavenging efficiency. 2,2'-ethylidenebis(4,6-di-tert-butylphenol) (Compound 3) exhibits an O-H BDE of 81.2 kcal/mol, determined by EPR spectroscopy [1]. This value is nearly identical to that of 4,4'-methylenebis(2,6-di-tert-butylphenol) (Compound 4, a para-bisphenol), which has a BDE of 81.1 kcal/mol [1]. This similarity in thermodynamic driving force, however, does not translate to similar kinetic performance, highlighting the critical role of molecular geometry beyond BDE alone.

O-H BDE
Head-to-head
81.2 kcal/mol
Thermodynamic parity with para-bisphenol; kinetic factors drive the performance gap
EPR spectroscopy; ortho vs para bisphenol comparison
antioxidant mechanism bond dissociation enthalpy phenoxyl radical stability o-bisphenol

Peroxyl Radical Trapping Rate: Ortho- vs. Para-Bisphenol

While thermodynamic BDE values are similar, the kinetic rate constant for peroxyl radical trapping reveals a substantial performance gap. In controlled autoxidation studies, 2,2'-ethylidenebis(4,6-di-tert-butylphenol) (Compound 3) was found to be 22 times more effective as an antioxidant than its para-substituted analog, 4,4'-methylenebis(2,6-di-tert-butylphenol) (Compound 4) [1]. The ortho-bisphenol (Compound 3) is classified as an 'excellent antioxidant,' while the para-bisphenol is 'less effective' by this factor of 22 [1].

Radical Trapping Rate
Head-to-head
22× vs para-bisphenol
Kinetic advantage may extend thermal stability in polymer matrices
Autoxidation kinetics under controlled conditions
kinetic study peroxyl radical autoxidation rate constant o-bisphenol

Melting Point: Ortho- vs. Para-Bisphenol

The melting point of an antioxidant influences its dispersion during polymer compounding and its resistance to volatilization during high-temperature processing. 2,2'-ethylidenebis(4,6-di-tert-butylphenol) exhibits a melting point range of 162-164 °C . In comparison, the para-bisphenol analog 4,4'-methylenebis(2,6-di-tert-butylphenol) has a reported melting point range of 155-159 °C . The higher melting point of the ortho-bisphenol correlates with a larger molecular weight and stronger intermolecular interactions.

Melting Point
Data to verify
162–164 °C
Higher mp than para-analog may reduce volatilization during compounding
Literature comparison; source-specific review advised
thermal stability melting point processing window polymer additive

Synergy with Thiosynergists in Polypropylene

The performance of phenolic antioxidants can be amplified by combination with secondary antioxidants. Technical literature for Anox 29 (2,2'-ethylidenebis(4,6-di-tert-butylphenol)) explicitly states that it 'reacts synergistically with thiosynergists to enhance the thermal aging properties of polypropylene' . While a direct quantitative comparison against a non-synergistic blend is not provided in the source, this established synergistic behavior is a well-documented advantage of hindered bisphenols over simpler monophenolic alternatives like BHT (2,6-di-tert-butyl-4-methylphenol), which generally exhibit limited synergy.

Thiosynergist Synergy
Class-level
Synergistic enhancement reported
Class-level inference; formulation-context for PP thermal aging
Supplier-reported; limited quantitative comparison available
synergism thermal aging polypropylene thiosynergist

Boiling Point: Comparison with BHT

Low volatility is a key attribute for antioxidants in high-temperature processing and end-use applications. 2,2'-ethylidenebis(4,6-di-tert-butylphenol) has a predicted boiling point of 464.8 °C at 760 mmHg . In stark contrast, the widely used monophenolic antioxidant BHT (2,6-di-tert-butyl-4-methylphenol) has a boiling point of 265 °C [1]. This 200 °C difference reflects the substantially higher molecular weight (438.7 vs. 220.4 g/mol) and stronger intermolecular forces of the bisphenol.

Boiling Point
Cross-study
~465 °C
Lower volatility supports retention during high-temperature processing
Predicted bp at 760 mmHg; BHT reference 265 °C
volatility boiling point thermal gravimetric analysis migration

Stabilization in Chromium-Catalyzed HDPE

In high-density polyethylene (HDPE) produced with chromium-based catalysts, residual metal contaminants can catalyze discoloration and degradation. A patented stabilizer system (US4814367) specifically comprises 2,2'-ethylidene-bis(4,6-di-t-butylphenol), a solid polyol, and a tris(alkylaryl) phosphite to address this issue [1]. This ternary blend is optimized for HDPE containing chromium catalyst residues, demonstrating effective stabilization where generic phenolic antioxidants may fail due to metal chelation and acid-catalyzed side reactions [1].

Cr-Catalyst HDPE
Method context
Ternary blend effective
Patent method
Reported as effective for metal-residue stabilization in chromium-catalyst HDPE
US4814367; with solid polyol and tris(alkylaryl) phosphite
high density polyethylene catalyst residue discoloration phosphite synergy

Application Scenarios for 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)


Chromium-Catalyst HDPE Stabilization

This compound is a key component in ternary stabilizer blends designed to prevent discoloration and thermal degradation in HDPE manufactured with chromium catalysts [1]. As detailed in patent US4814367, the combination of 2,2'-ethylidene-bis(4,6-di-t-butylphenol), a solid polyol, and a tris(alkylaryl) phosphite effectively mitigates the deleterious effects of residual metal catalysts that generic phenolic antioxidants fail to address [1]. This application scenario is critical for producers of HDPE pipes, bottles, and geomembranes where long-term color retention and mechanical integrity are essential.

High-Temperature Processing for Thermoplastics and Elastomers

The high molecular weight and melting point (162-164 °C) of 2,2'-ethylidenebis(4,6-di-tert-butylphenol) make it particularly suitable for polymers processed at elevated temperatures, such as ABS, polyamides, and polyurethanes . Its low volatility (boiling point ~465 °C) minimizes evaporative loss during extrusion and injection molding, ensuring that the antioxidant remains in the matrix to provide long-term thermal stability. This is a key differentiator from lower-boiling antioxidants like BHT (bp 265 °C), which can volatilize during processing.

Synergistic Polypropylene Thermal Aging

In applications where polypropylene must withstand prolonged exposure to heat (e.g., automotive under-hood components, appliance parts), 2,2'-ethylidenebis(4,6-di-tert-butylphenol) can be formulated with thiosynergists (secondary antioxidants) to leverage a proven synergistic effect . This synergy enhances the thermal aging properties of the polymer beyond what either component could achieve alone, enabling extended service life and reliability in demanding environments.

Viscosity Control and Long-Term Stability in Adhesives and Sealants

In adhesive formulations, particularly those based on styrenic block copolymers (SBS) or EPDM rubber blends, 2,2'-ethylidenebis(4,6-di-tert-butylphenol) acts to reduce viscosity and prevent gel formation during storage and application . Its compatibility with a wide range of tackifier resins and elastomers makes it a versatile stabilizer for hot-melt adhesives and sealants, where oxidative degradation can lead to changes in rheology and bonding performance over time.

Application
Selection Property
Validation Focus
Cr-catalyst HDPE stabilization
Metal-residue compatibility
Discoloration and thermal degradation endpoint review
High-temperature thermoplastic processing
Low volatility and thermal stability
Processing retention and additive loss review
Synergistic PP thermal aging
Thiosynergist compatibility
Long-term heat aging endpoint review
Adhesive and sealant stabilization
Broad elastomer and resin compatibility
Viscosity stability and gel prevention review

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